![molecular formula C16H16N6OS B2737909 2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 868969-47-5](/img/structure/B2737909.png)
2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazolo ring, a pyridazine ring, and a pyrrolidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a related compound was synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates under mild conditions . Another synthesis involved the use of the chlorinated agent NCS for hydrazones .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of a related compound was carried out for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, it can undergo reactions with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound was found to be a pale yellow solid with a melting point of 188–189 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthetic Approaches : Research has led to innovative synthetic strategies for constructing [1,2,4]triazolo[4,3-b]pyridazine derivatives, highlighting metal-free methods for oxidative N-N bond formation to create biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, which are synthesized from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features short reaction times and high yields, demonstrating the efficiency of metal-free synthesis in producing complex heterocyclic compounds (Zheng et al., 2014).
Molecular Structure Analysis : Detailed structural analyses of these compounds have been conducted, providing insights into their molecular configurations. For example, the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one has been elucidated, revealing extensive intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Hwang et al., 2006).
Potential Biological Applications
Antitumor and Antimicrobial Activity : The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, including 1-amino-2-pyrid-3-yl-5-(2-benzoylethylthio)-s-triazole derivatives, have been explored for their in vitro antitumor activity against various cancer cell lines. This research suggests the potential of these compounds in developing new anticancer therapies (Hu et al., 2008).
Antifungal and Insecticidal Activities : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal activities, indicating the potential application of these compounds in agricultural pest management. The synthesized compounds displayed significant inhibition rates against various fungal pathogens and high mortality rates in pest insects, providing a foundation for further exploration of their use in crop protection (Xu et al., 2017).
Eigenschaften
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-14-4-3-13-18-19-16(22(13)20-14)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBCQFRCQAIOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


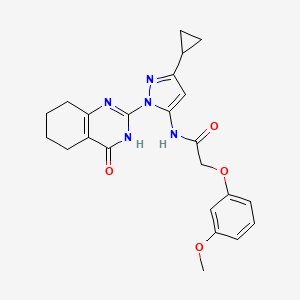
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)

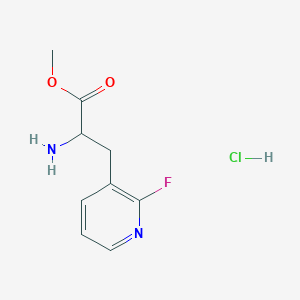
![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

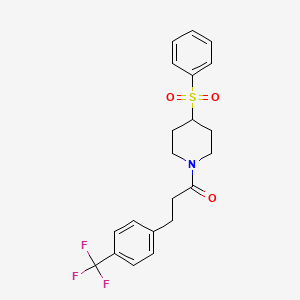
![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)
![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)
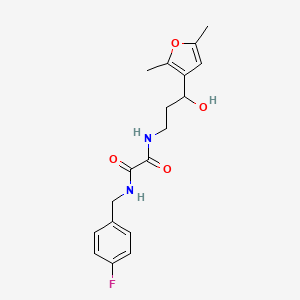
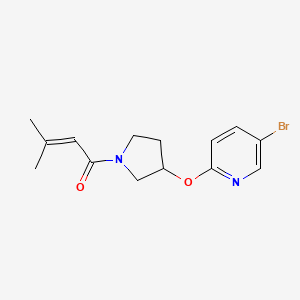
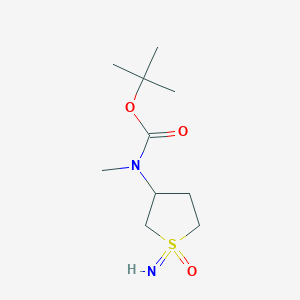
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)